Heptaplatin (Sunpla, SKI-2053R) is a third-generation platinum-based antitumor agent belonging to the class of platinum-based antineoplastic drugs. [, , ] It is a cisplatin derivative developed as a potential improvement over earlier generations with a focus on enhanced efficacy and a more favorable toxicity profile. [, , , ] Heptaplatin has been approved for the treatment of gastric cancer in South Korea. [, , , ]
One method for synthesizing Heptaplatin involves a multi-step process starting with D-ethyl tartrate. [] Initial steps involve acetalation and ammonolysis reactions with aromatic aldehydes, leading to the formation of key intermediates, specifically 2-aryl-(4S,5S)-4,5-bis(carboxamide)-1,3-dioxolanes. [] These intermediates play a crucial role in the subsequent synthesis of Heptaplatin and its analogues.
A water-soluble S,S-heptaplatin derivative, cis-[(4S, 5S)-4, 5-bi (aminomethyl)-2-isopropyl-1, 3-dioxolane 3-hydroxy-1, 1-cyclobutanedicarboxylate platinum (II)], is synthesized through a different pathway. [] This process begins with L-diethyl tartrate and utilizes a sequence of condensation, ammonolysis, and LiAlH4 reduction reactions to produce the required amine ligand. [] Subsequently, potassium tetrachloroplatinate (K2[PtCl4]) is treated with lithium iodide (LiI) to yield potassium tetraiodoplatinate (K2PtI4). [] Reacting K2PtI4 with the synthesized amine ligand results in a diiodo intermediate, which is then reacted with 3-hydroxy-1, 1-cyclobutanedicarboxylate to obtain the final water-soluble S,S-heptaplatin derivative. []
Heptaplatin's molecular structure consists of a central platinum atom coordinated to a 1,3-dioxolane ring containing two aminomethyl substituents and a malonato ligand. [, ] The stereochemistry of the 1,3-dioxolane ring is crucial for its biological activity. [, ] Heptaplatin exists as a pair of enantiomers due to the chiral centers on the dioxolane ring. [] The (4R,5R)-isomer, also known as Sunpla, is the more active enantiomer and is the form used clinically. [, ]
Heptaplatin undergoes aquation reactions in aqueous solutions, similar to other platinum-based drugs like cisplatin. [, , ] During aquation, the chloride ligands of Heptaplatin are replaced by water molecules, forming reactive aqua species. [, ] These aqua species are believed to be the active forms of the drug that bind to DNA. [, ]
Heptaplatin's primary mechanism of action involves binding to DNA, primarily at the N7 position of guanine bases, forming DNA adducts. [, , , ] These adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [, , ] The type of DNA adducts formed by Heptaplatin is similar to those formed by cisplatin, although the specific spectrum and distribution of adducts may differ. [, ]
Heptaplatin is a third-generation platinum-based antitumor agent with promising antitumor activity. [, , ] Continued research is necessary to optimize its clinical use, overcome resistance, and develop novel strategies to enhance its efficacy and safety profile.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: